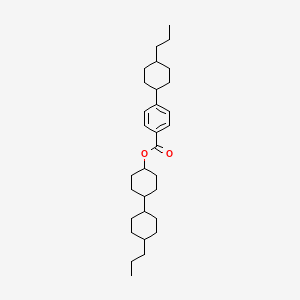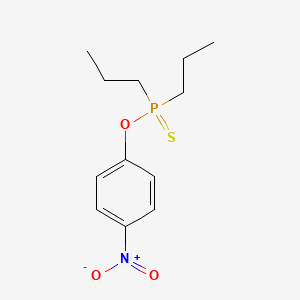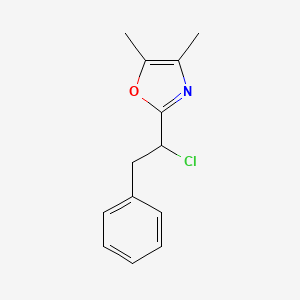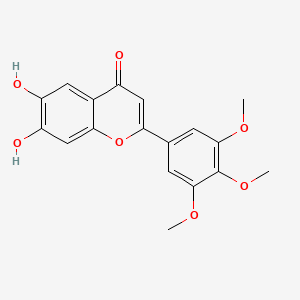
4H-1-Benzopyran-4-one, 6,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities. This particular compound is found in various medicinal plants and has been studied for its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone typically involves the methylation of hydroxyl groups on a flavone backbone. One common method involves the use of methyl iodide and potassium carbonate in dimethylformamide as the solvent. The reaction is carried out at room temperature, and the product is purified through extraction and chromatography .
Industrial Production Methods
Industrial production of 6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone may involve the extraction of the compound from plant sources, followed by purification using techniques such as high-performance liquid chromatography. The compound can also be synthesized in large quantities using optimized synthetic routes that ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydroflavones.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Methyl iodide and acetic anhydride are commonly used for methylation and acetylation reactions, respectively.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as methylated or acetylated flavones, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reference standard in analytical chemistry for the characterization of plant extracts.
Biology: The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research indicates potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and pharmaceuticals due to its bioactive properties
Wirkmechanismus
The mechanism of action of 6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone involves the modulation of various molecular pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappaB (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer Activity: The compound induces cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is unique due to its specific substitution pattern on the flavone backbone. Similar compounds include:
Cirsilineol (5,4’-dihydroxy-6,7,3’-trimethoxyflavone): Known for its anti-inflammatory and anticancer properties.
Eupatorin (3’,5-dihydroxy-4’,6,7-trimethoxyflavone): Exhibits antiproliferative and anti-inflammatory activities.
Tangeretin (4’,5,6,7,8-pentamethoxyflavone): Recognized for its anticancer and neuroprotective effects .
These compounds share similar structural features but differ in their specific biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
79492-73-2 |
|---|---|
Molekularformel |
C18H16O7 |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
6,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-16-4-9(5-17(23-2)18(16)24-3)14-7-11(19)10-6-12(20)13(21)8-15(10)25-14/h4-8,20-21H,1-3H3 |
InChI-Schlüssel |
COJGTOWPKOSQSC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=CC(=C(C=C3O2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


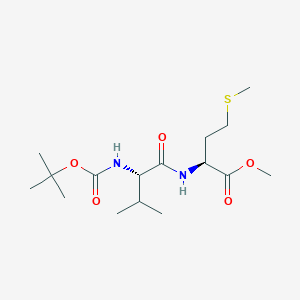
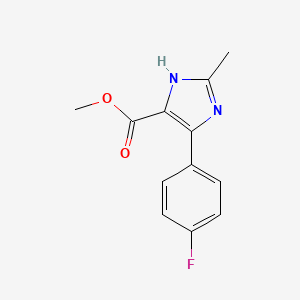
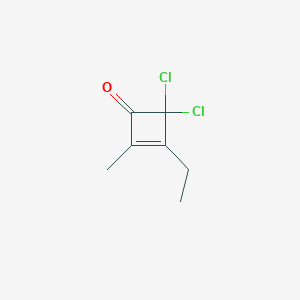

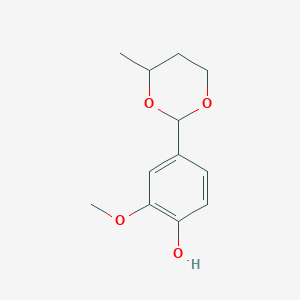
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)


![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
